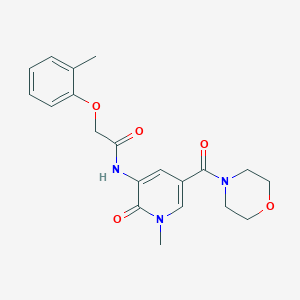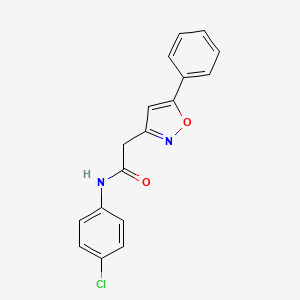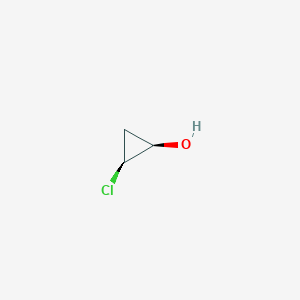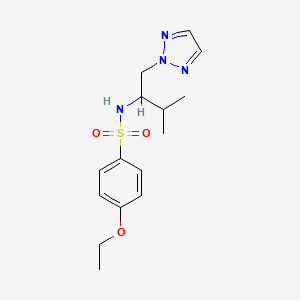
3-Methyl-2-piperidin-4-yl-1H-indole;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “3-Methyl-2-piperidin-4-yl-1H-indole;hydrochloride” can be deduced from its IUPAC name. It contains an indole group, a piperidine group, and a methyl group attached to the indole. The hydrochloride indicates the presence of a chloride ion, suggesting that the compound may exist as a salt in its solid form .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
Overview: EN300-7434426 belongs to the indole class of compounds, which has been extensively studied for its biological potential. Researchers have explored its pharmacological properties, including anti-cancer, anti-inflammatory, and anti-viral effects.
Specific Applications:- Anti-Cancer Activity : Indole derivatives have shown promise as anti-cancer agents. Researchers have investigated EN300-7434426 for its potential to inhibit tumor growth, induce apoptosis, and interfere with cancer cell signaling pathways . Further studies are needed to validate its efficacy against specific cancer types.
- Tyrosine Kinase Inhibition : EN300-7434426 may act as a tyrosine kinase inhibitor, affecting cellular signaling pathways involved in cell growth and proliferation. Such inhibitors are crucial in targeted cancer therapies .
Organic Synthesis and Chemical Reactions
Overview: Piperidine derivatives, including EN300-7434426, play a vital role in organic synthesis due to their versatile reactivity and stability.
Specific Applications:- One-Pot Functionalization : Researchers have used piperidine derivatives to streamline multi-step syntheses. EN300-7434426’s reactivity allows for efficient functionalization of unsaturated intermediates, reducing the need for multiple reaction steps .
Computational Chemistry and Molecular Docking Studies
Overview: Computational methods help predict the binding interactions between molecules and their biological targets.
Specific Applications:- Molecular Docking Studies : Researchers have performed molecular docking simulations to understand how EN300-7434426 interacts with target proteins. For example, studies have explored its binding mode as an anti-HIV-1 agent .
Eigenschaften
IUPAC Name |
3-methyl-2-piperidin-4-yl-1H-indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2.ClH/c1-10-12-4-2-3-5-13(12)16-14(10)11-6-8-15-9-7-11;/h2-5,11,15-16H,6-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHXSZQHWUVUPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C3CCNCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-piperidin-4-yl-1H-indole;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-bromophenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2557448.png)
![2,2-Dimethylspiro[1H-indene-3,2'-oxirane]](/img/structure/B2557450.png)
![Methyl 3-[[2-[2-[(3-chlorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate](/img/structure/B2557451.png)


![N-[4-(difluoromethoxy)phenyl]-2-ethylpiperidine-1-carbothioamide](/img/structure/B2557458.png)







